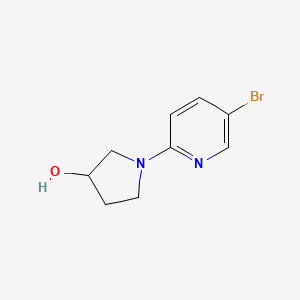
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1159816-64-4 . It has a molecular weight of 243.1 and its IUPAC name is 1-(5-bromo-2-pyridinyl)-3-pyrrolidinol .
Molecular Structure Analysis
The molecular formula of “1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” is C9H11BrN2O . The InChI code is 1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” include a molecular weight of 243.10 g/mol . It has an XLogP3-AA value of 1.5 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 , and its topological polar surface area is 36.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- 1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol has been utilized as a substrate for synthesizing new cyanopyridine derivatives. These compounds demonstrated antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Synthesis of Pyrrolo- and Pyrido[1,2-a]indoles
- This compound has been used in the synthesis of pyrrolo[1,2-a]indoles, indicating its role in creating sterically hindered primary amines. This process involves mesylation in pyridine followed by treatment with pyrrolidine (Jirkovsky et al., 1991).
Development of C-Ribonucleosides
- The compound plays a role in the synthesis of diverse C-ribonucleosides, which are important in medicinal chemistry. The synthesis involves regioselective lithiation and palladium-catalyzed cross-coupling reactions, highlighting its utility in complex organic syntheses (Štefko et al., 2011).
Synthesis of 1′-Aza-C-Nucleosides
- This chemical has been instrumental in synthesizing pyrimidine 1′-aza-C-nucleosides, demonstrating its role in nucleoside analog creation. Such compounds are significant in developing antiviral and anticancer drugs (Filichev & Pedersen, 2001).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
- Utilized in the synthesis of conformationally rigid diamines, which are significant in medicinal chemistry. The synthesis involves hydrogenation of pyrrolylpyridine, indicating its versatility in creating complex molecular structures (Smaliy et al., 2011).
Palladium-Catalyzed Synthesis of Pyridine Derivatives
- The compound is used in Suzuki cross-coupling reactions to produce novel pyridine derivatives. These derivatives have been studied for biological activities like anti-thrombolytic and biofilm inhibition, showcasing its relevance in drug discovery (Ahmad et al., 2017).
Synthesis of Oligopyridines
- Its application extends to the synthesis of oligopyridines, indicating its importance in creating compounds with potential electronic and optical properties (Pabst & Sauer, 1999).
Synthesis of Pyridin-2-ones
- Used in creating halogenated and arylated pyridin-2-ones, demonstrating its versatility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Filace et al., 2013).
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQXQWZRXLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285037 | |
| Record name | 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
CAS RN |
1159816-64-4 | |
| Record name | 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




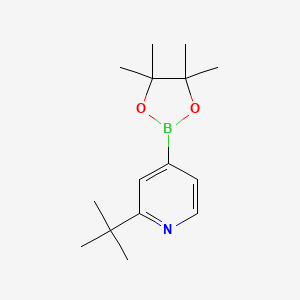
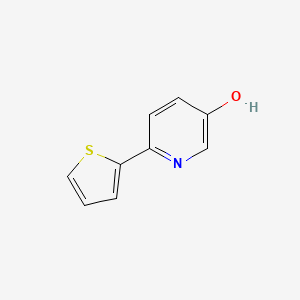

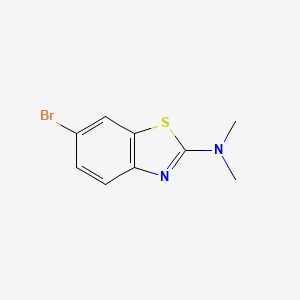
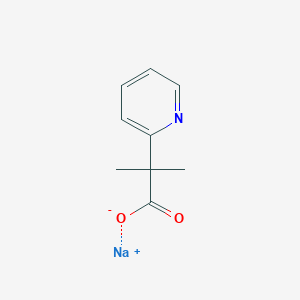
![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)
![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)
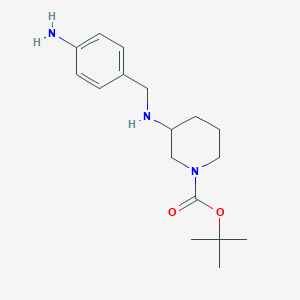


![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)